molecular formula C34H34F2N4O6 B612053 Foretinib CAS No. 849217-64-7

Foretinib

Cat. No. B612053
M. Wt: 632.65377
InChI Key: CXQHYVUVSFXTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foretinib is an experimental drug candidate for the treatment of cancer. It was discovered by Exelixis and is under development by GlaxoSmithKline . Foretinib is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression, and spread of cancer. It inhibits the activation of MET, RON, ERK, and AKT, decreased proliferation, and increased apoptosis .


Synthesis Analysis

Foretinib has been used in trials studying the treatment of Cancer, Breast Cancer, Carcinoma, Renal Cell, Recurrent Breast Cancer, and Neoplasms, Head and Neck, among others . A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing pyridazinone derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against A549, HepG2, and MCF-7 cell lines .


Molecular Structure Analysis

Foretinib has a molecular formula of C34H34F2N4O6 . The long tail of foretinib plays an important role in binding D1228X MET through interaction with a residue at the solvent front (G1163) .


Chemical Reactions Analysis

Foretinib treatment reduced phosphorylation of c-MET on T98G and U251 cells . Foretinib inhibits the proliferation of GBM cells through a G2/M cell cycle arrest and mitochondrial-mediated apoptosis in association with alternation in expression of the related genes and protein-regulated G2/M phase and apoptosis .


Physical And Chemical Properties Analysis

Foretinib has a molecular weight of 632.665 g·mol−1 . It has a chemical formula of C34H34F2N4O6 .

Scientific Research Applications

  • Treatment of Papillary Renal Cell Carcinoma (PRCC)

    Foretinib showed activity in patients with advanced PRCC, with a manageable toxicity profile. A notable high response rate was observed in patients with germline MET mutations (Choueiri et al., 2013).

  • Phase I Clinical Trial in Metastatic or Unresectable Solid Tumors

    In this trial, foretinib showed safety and preliminary antitumor activity, with responses observed in patients with papillary renal cell cancer and medullary thyroid cancer (Eder et al., 2010).

  • Metabolic Profiling

    A study on the metabolic pathways of foretinib identified its phase I metabolites and potential reactive metabolites, crucial for its development (Kadi et al., 2017).

  • Application in Ovarian Cancer

    Foretinib demonstrated the ability to block tumorigenesis and reduce invasive tumor growth in models of ovarian cancer, suggesting its potential for further clinical development in this context (Zillhardt et al., 2011).

  • Treatment of Advanced Hepatocellular Carcinoma

    In a phase I/II study, foretinib showed promising antitumor activity and tolerability in Asian patients with advanced hepatocellular carcinoma (Yau et al., 2016).

  • Inhibitory Effects on Gastric Cancer Cell Lines

    Foretinib was effective against gastric cancer cells harboring MET and FGFR2 amplification, blocking inter-receptor tyrosine kinase networks (Kataoka et al., 2012).

  • Pharmacokinetics Modeling and Analysis

    A study on the population pharmacokinetics of foretinib in patients with advanced solid tumors provided insights into the effect of tumor type, formulation, and other covariates on its pharmacokinetics (Singh et al., 2015).

Safety And Hazards

Foretinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Foretinib exhibits superior efficacy to approved drugs in AML with FLT3-ITD mutations and retains activity in AML with secondary FLT3 mutations that mediate resistance to clinical FLT3 inhibitors . The type II MET-TKI foretinib may be an appropriate second-line treatment for NSCLCs carrying METex14 after campatinib/tepotinib treatment failure by secondary mutations at residue D1228 or Y1230 .

properties

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918193
Record name Foretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.
Record name Foretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Foretinib

CAS RN

849217-64-7, 937176-80-2
Record name Foretinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849217-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Foretinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Foretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mechanically stirred slurry of cyclopropane-1,1-dicarboxylic acid [3-fluoro-4-(7-hydroxy-6-methoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide (16.6 g, 32.8 mmol) and potassium carbonate (13.6 g, 98.6 mmol) in DMF (250 mL) was added 4-(3-chloropropyl)-morpholine hydrochloride (13, 7.92 g, 39.6 mmol). The resulting mixture was heated at 90° C. for 5 hours (until phenol completely consumed). The reaction mixture was allowed to cool to room temperature, then dumped into water (900 mL), followed by extraction with EtOAc (3×). The combined extracts were washed with 5% LiCl (aq.) (3×) and brine (1×) followed by drying over MgSO4 and concentration in vacuo. The crude (18.8 g) obtained as brown solid was further purified by flash chromatography [silica gel, 4-stage gradient system: 1) EtOAc; 2) EtOAc:MeOH:7N NH3/MeOH (95:5:0.5); 3) DCM:MeOH:7N NH3/MeOH (95:5:0.5); 4) DCM:MeOH:7N NH3/MeOH (93:8:1)], affording N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide was obtained as an off white solid (15.0 g, 72% yield). 1H NMR (400 MHz, DMSO-d6): 10.41 (s, 1H), 10.02 (s, 1H), 8.47 (d, 1H), 7.91 (dd, 1H), 7.65 (m, 2H), 7.53 (m, 2H), 7.42 (t, 1H), 7.40 (s, 1H), 7.16 (m, 2H), 6.42 (d, 1H), 4.20 (t, 2H), 3.96 (s, 3H), 3.59 (t, 4H), 2.47 (t, 2H), 2.39 (br, s, 4H), 1.98 (m, 2H), 1.48 (m, 4H). LC/MS Calcd for [M+H]+ 633.3, found 633.0.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mechanically stirred slurry of cyclopropane-1,1-dicarboxylic acid [3-fluoro-4-(7-hydroxy-6-methoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide (16.6 g, 32.8 mmol) and potassium carbonate (13.6 g, 98.6 mmol) in DMF (250 mL) was added 4-(3-chloropropyl)-morpholine hydrochloride (13, 7.92 g, 39.6 mmol). The resulting mixture was heated at 90° C. for 5 hours (until phenol completely consumed). The reaction mixture was allowed to cool to room temperature, then dumped into water (900 mL), followed by extraction with EtOAc (3×). The combined extracts were washed with 5% LiCl (aq.) (3×) and brine (1×) followed by drying over MgSO4 and concentration in vacuo. The crude (18.8 g) obtained as brown solid was further purified by flash chromatography [silica gel, 4-stage gradient system: 1) EtOAc; 2) EtOAc:MeOH:7N N3/MeOH (95:5:0.5); 3) DCM:MeOH:7N N3/MeOH (95:5:0.5); 4) DCM:MeOH:7N N3/MeOH (93:8:1)], affording N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin 4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide was obtained as an off white solid (15.0 g, 72% yield). 1H NMR (400 MHz, DMSO-d6): 10.41 (s, 1H), 10.02 (s, 1H), 8.47 (d, 1H), 7.91 (dd, 1H), 7.65 (m, 2H), 7.53 (m, 2H), 7.42 (t, 1H), 7.40 (s, 1H), 7.16 (m, 2H), 6.42 (d, 1H), 4.20 (t, 2H), 3.96 (s, 3H), 3.59 (t, 4H), 2.47 (t, 2H), 2.39 (br, s, 4H), 1.98 (m, 2H), 1.48 (m, 4H). LC/MS Calcd for [M+H]+ 633.3. found 633.0.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
3,510
Citations
JP Eder, GI Shapiro, LJ Appleman, AX Zhu… - Clinical Cancer …, 2010 - AACR
Purpose: Foretinib is an oral multikinase inhibitor targeting Met, RON, Axl, and vascular endothelial growth factor receptor. We conducted a phase I, first-time-in-human, clinical trial …
Number of citations: 221 aacrjournals.org
MA Davare, A Saborowski, CA Eide… - Proceedings of the …, 2013 - National Acad Sciences
… Here, we demonstrate that foretinib is a more potent ROS1 inhibitor than crizotinib in vitro … Taken together, our findings establish foretinib as a highly promising therapeutic candidate …
Number of citations: 138 www.pnas.org
M Dufies, A Jacquel, G Robert, T Cluzeau, A Puissant… - Cell Cycle, 2011 - Taylor & Francis
… Foretinib is a multikinase inhibitor whose mechanism of action is incompletely understood. We investigated here the effect of Foretinib on … Foretinib decreased viability and clonogenic …
Number of citations: 45 www.tandfonline.com
Y Kataoka, T Mukohara, H Tomioka, Y Funakoshi… - Investigational new …, 2012 - Springer
… foretinib against FGFR2 in OCUM-2M, another FGFR2-amplified gastric cancer cell line. Using a phospho-receptor tyrosine kinase array, we found that foretinib … In conclusion, foretinib …
Number of citations: 118 link.springer.com
L Liu, H Shi, Y Liu, A Anderson, J Peterson… - Molecular cancer …, 2011 - AACR
… foretinib, whereas MET-amplified lines with HER1 or HER2 amplification are more sensitive to the combination of foretinib … in these cells was reversed by foretinib, other MET inhibitors, …
Number of citations: 101 aacrjournals.org
K Hedgethorne, PH Huang - Drugs of the Future, 2010 - access.portico.org
… Foretinib is a broadly specific tyrosine kinase inhibitor that targets a spectrum of RTKs, … Phase I trials have shown foretinib to be well tolerated at clinically active levels when …
Number of citations: 6 access.portico.org
MA Shah, ZA Wainberg, DVT Catenacci, HS Hochster… - PloS one, 2013 - journals.plos.org
… Phase I foretinib evaluation, we examined the safety and efficacy of single-agent foretinib in … As correlative objectives, we assessed MET amplification and MET targeting with foretinib in …
Number of citations: 225 journals.plos.org
TK Choueiri, U Vaishampayan… - Journal of Clinical …, 2013 - ncbi.nlm.nih.gov
… Foretinib is an oral multikinase inhibitor targeting MET, VEGF, … We aimed to evaluate the efficacy and safety of foretinib in … with different dosing schedules of foretinib: cohort A, 240 mg …
Number of citations: 469 www.ncbi.nlm.nih.gov
M Zillhardt, SM Park, IL Romero, K Sawada… - Clinical Cancer …, 2011 - AACR
… The mechanism of inhibition by foretinib involved (a) inhibition … Conclusions: This study shows that foretinib blocks … further clinical development of foretinib for the treatment of …
Number of citations: 141 aacrjournals.org
HM Chen, CH Tsai, WC Hung - Oncotarget, 2015 - ncbi.nlm.nih.gov
… Additionally, Foretinib inhibited … that Foretinib simultaneously inhibits cancer cells and LECs to reduce pancreatic tumor growth in vivo and demonstrated for the first time that Foretinib …
Number of citations: 64 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.